molecular formula C7H16ClFN2 B1447053 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride CAS No. 1315497-29-0

1-(2-Fluoroethyl)piperidin-4-amine hydrochloride

Cat. No.: B1447053
CAS No.: 1315497-29-0
M. Wt: 182.67 g/mol
InChI Key: QENBADYCUJIHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H16ClFN2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluoroethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride typically involves the reaction of piperidine with 2-fluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-(2-Fluoroethyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperidin-4-amine: This compound has a fluorophenyl group instead of a fluoroethyl group.

    1-(2-Chloroethyl)piperidin-4-amine: This compound has a chloroethyl group instead of a fluoroethyl group.

Uniqueness

1-(2-Fluoroethyl)piperidin-4-amine hydrochloride is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. The fluoroethyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(2-fluoroethyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.ClH/c8-3-6-10-4-1-7(9)2-5-10;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENBADYCUJIHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315497-29-0
Record name 1-(2-Fluoroethyl)-4-piperidinamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoroethyl)piperidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoroethyl)piperidin-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoroethyl)piperidin-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Fluoroethyl)piperidin-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Fluoroethyl)piperidin-4-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoroethyl)piperidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.